molecular formula C6H9NO3 B13468793 Ethyl (2R)-4-oxoazetidine-2-carboxylate CAS No. 91815-13-3

Ethyl (2R)-4-oxoazetidine-2-carboxylate

Cat. No.: B13468793
CAS No.: 91815-13-3
M. Wt: 143.14 g/mol
InChI Key: KADNUXXOMWGVIL-SCSAIBSYSA-N
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Description

Ethyl (2R)-4-oxoazetidine-2-carboxylate is a chiral azetidinone derivative of significant interest in medicinal and organic chemistry. The compound features a four-membered beta-lactam (azetidinone) ring, a structural motif known for its diverse biological activities and utility as a synthetic building block. While the specific biological profile of this ethyl ester derivative is subject to ongoing research, the 2-azetidinone nucleus is widely recognized as the core scaffold of broad-spectrum β-lactam antibiotics and is also investigated for potential applications as cholesterol absorption inhibitors and enzyme inhibitors . The (R)-enantiomer provides a specific, stereochemically defined framework that is crucial for interactions with biological targets. Researchers value this compound as a key synthon for the stereoselective synthesis of more complex, biologically active molecules. This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91815-13-3

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl (2R)-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

KADNUXXOMWGVIL-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC(=O)N1

Canonical SMILES

CCOC(=O)C1CC(=O)N1

Origin of Product

United States

Synthetic Methodologies for Ethyl 2r 4 Oxoazetidine 2 Carboxylate and Its Stereoisomers

Retrosynthetic Analysis of the 4-Oxoazetidine-2-carboxylate Framework

Retrosynthetic analysis provides a logical approach to deconstruct a target molecule into simpler, commercially available starting materials. For the 4-oxoazetidine-2-carboxylate core, two principal retrosynthetic pathways are considered.

The most prominent strategy for forming the azetidinone ring is through a [2+2] cycloaddition reaction. wikipedia.org This approach leads to a primary disconnection across the N1–C2 and C3–C4 bonds. This pathway retrosynthetically cleaves the β-lactam ring into two two-carbon synthons: an imine and a ketene (B1206846). wikipedia.orgnih.gov For Ethyl (2R)-4-oxoazetidine-2-carboxylate, this translates to a disconnection yielding an imine derived from ethyl glyoxylate (B1226380) and a suitable amine, and a ketene precursor.

A second major disconnection strategy involves breaking the N1–C4 bond. This corresponds to an intramolecular cyclization pathway. The precursor in this case would be a derivative of a β-amino acid, specifically an activated form of aspartic acid, where the β-carboxyl group is primed for cyclization with the amino group to form the four-membered ring.

Achieving the desired (2R) absolute stereochemistry at the C2 position is paramount. Several strategies are employed to instill this chiral control:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from nature. For the 4-oxoazetidine-2-carboxylate framework, L-aspartic acid is a common chiral precursor. The inherent stereochemistry of the amino acid is carried through the synthetic sequence to define the C2 stereocenter of the final product.

Chiral Auxiliaries: A chiral auxiliary is a temporary molecular fragment that is attached to a reactant to guide the stereochemical outcome of a subsequent reaction. nih.gov In the context of the Staudinger cycloaddition, an auxiliary can be attached to either the imine or the ketene component, directing the facial attack to produce one enantiomer preferentially. nih.gov After the ring is formed, the auxiliary is cleaved to yield the chiral product. Enantiopure oxazolidinones derived from amino acids like (S)-phenylglycine are effective auxiliaries for this purpose. nih.gov

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.govrsc.org For β-lactam synthesis, chiral Lewis acids or nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or alkaloids like benzoylquinine, can be employed to create a chiral environment around the reacting species, thereby controlling the stereochemical outcome of the cycloaddition. nih.gov

Cycloaddition Approaches to the Azetidinone Ring System

Cycloaddition reactions, particularly the [2+2] cycloaddition, are among the most powerful and widely used methods for constructing the β-lactam ring. rsc.org

Discovered by Hermann Staudinger in 1907, the reaction between a ketene and an imine remains a cornerstone of β-lactam synthesis. wikipedia.orgnih.gov The reaction mechanism is generally accepted to be a stepwise process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.orgacs.org This intermediate then undergoes conrotatory ring closure to yield the four-membered azetidinone ring. acs.org Ketenes are often unstable and are typically generated in situ from precursors like acyl chlorides (treated with a tertiary amine) or α-diazoketones via a Wolff rearrangement. wikipedia.orgorganic-chemistry.org

The Staudinger reaction can create up to two new stereocenters (at C3 and C4), and controlling the relative and absolute stereochemistry is crucial.

Diastereoselectivity: The reaction can produce either cis or trans β-lactams. The stereochemical outcome is highly dependent on the electronic properties of the substituents on both the ketene and the imine, as well as reaction conditions such as solvent and temperature. organic-chemistry.orgresearchgate.net The competition between direct ring closure of the initial zwitterionic intermediate (favoring the cis product) and isomerization to a more stable intermediate before closure (favoring the trans product) dictates the final diastereomeric ratio. organic-chemistry.org

Enantioselectivity: To achieve an enantioselective transformation, a source of chirality must be introduced. This is accomplished through the use of chiral imines, chiral ketenes (often bearing a chiral auxiliary), or by employing a chiral catalyst that influences the cycloaddition step. nih.govnih.gov

The use of chiral auxiliaries and catalysts has enabled highly efficient and selective syntheses of optically active β-lactams.

Chiral Auxiliaries: Attaching a chiral auxiliary to the imine nitrogen is a common and effective strategy. For example, imines derived from chiral amines or aldehydes can direct the cycloaddition with high diastereoselectivity. nih.gov After the reaction, the auxiliary group can be removed to furnish the desired enantiomerically enriched β-lactam.

Chiral Catalysts: Catalytic asymmetric synthesis represents a more atom-economical approach. Chiral nucleophilic catalysts, such as certain tertiary amines or N-heterocyclic carbenes, can activate the ketene precursor or the ketene itself to form a chiral complex. nih.govorganic-chemistry.org This complex then reacts with the imine in a highly enantioselective manner. For instance, cinchona alkaloids like benzoylquinine have been shown to catalyze the reaction of ketenes with N-tosyl-imines, affording cis-β-lactams with excellent enantiomeric excess (ee > 95%). nih.gov Similarly, planar-chiral derivatives of PPY have proven effective for the reaction of various ketenes and imines. nih.gov

The table below summarizes the impact of different chiral catalysts on the stereoselectivity of the Staudinger reaction.

Catalyst/AuxiliaryReactantsDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)
Benzoylquinine (BQ)Ketenes + N-Ts-imines99:1>95%
Planar-chiral PPY derivativeDisubstituted ketenes + IminesGood diastereoselectivityGood to excellent
Chiral Imine (from D-glucose)Ketenes + Chiral ImineHigh diastereoselectivity (cis)N/A (diastereoselective)

Staudinger Ketene-Imine [2+2] Cycloaddition for 4-Oxoazetidin-2-one Derivatives

In Situ Ketene Generation Strategies

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains one of the most versatile methods for constructing the 2-azetidinone ring. mdpi.comresearchgate.net A common and practical variation involves the in situ generation of ketenes from acyl chlorides in the presence of a tertiary amine, such as triethylamine. mdpi.comderpharmachemica.com This approach avoids the need to handle unstable ketene intermediates directly.

The reaction mechanism begins with the dehydrohalogenation of an acyl chloride by the tertiary amine base, which forms the highly reactive ketene. This ketene is immediately trapped by an imine present in the reaction mixture. The stereochemical outcome of the cycloaddition is a critical aspect of this synthesis. Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines yield trans-β-lactams. mdpi.com The stereoselectivity is influenced by the torquoelectronic effects during the conrotatory electrocyclization of the zwitterionic intermediate formed after the initial nucleophilic attack of the imine on the ketene. mdpi.com

Microwave irradiation has been shown to be an effective technique for promoting this reaction, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com

Table 1: Examples of Azetidinone Synthesis via In Situ Ketene Generation from Acyl Chlorides

Acyl Chloride Precursor Imine Reactant Base Conditions Product Stereochemistry Yield (%) Reference
Chloroacetyl chloride Aryl/heteroaryl hydrazones Triethylamine Ultrasonication (35 kHz) cis High mdpi.com
Methoxyacetyl chloride N-aryl imines Triethylamine -82 °C cis High mdpi.com
Acetoxyacetyl chloride N-benzylidene aniline N-Methylmorpholine Microwave Mixture of cis/trans Moderate mdpi.com

Alternative [2+2] Cycloaddition Pathways

Beyond the classic in situ generation from acyl chlorides, alternative pathways for producing ketenes for [2+2] cycloaddition have been developed. A significant alternative involves the Wolff rearrangement of α-diazoketones. nih.govbeilstein-archives.org This reaction can be induced thermally or photochemically to generate a ketene intermediate, which can then be trapped by an imine to form the β-lactam ring.

This method is particularly valuable for synthesizing 2-oxoazetidine-3-carboxylic acid derivatives. nih.govbeilstein-archives.org For instance, diazotetramic acids can undergo a thermally promoted Wolff rearrangement to produce β-lactam ketenes. These intermediates can be intercepted by various nucleophiles, including amines and alcohols, to furnish a diverse range of 2-oxoazetidine-3-carboxylic acid amides and esters. nih.gov This approach allows for the introduction of structural diversity at a late stage of the synthesis.

Intramolecular Cyclization Routes

The intramolecular cyclization of β-amino esters is a direct and efficient method for forming the azetidinone ring. This transformation is typically induced by a strong base. In this reaction, the enolate of a chiral β-amino ester undergoes an intramolecular nucleophilic attack to form the four-membered ring. nih.gov The process can be viewed as a Dieckmann-type condensation tailored for β-lactam synthesis.

The reaction is initiated by treating the β-amino ester with a suitable base, such as a Grignard reagent or lithium diisopropylamide (LDA), which deprotonates the α-carbon to generate an ester enolate. This enolate then attacks the nitrogen atom, leading to the cyclization and formation of the β-lactam. The stereochemistry of the starting β-amino ester directly dictates the stereochemistry of the resulting azetidinone product. This method provides a powerful tool for asymmetric synthesis, particularly for producing polycyclic β-lactams and cyclic β-amino acid derivatives. nih.gov

Another established intramolecular route involves the ring closure of precursors containing a halogen atom, typically at the β-position relative to an amide or ester group. This method relies on an intramolecular nucleophilic substitution (SN2) reaction.

The synthesis begins with a β-halo amide or ester. Upon treatment with a base, the amide nitrogen is deprotonated, creating a potent nucleophile. This nitrogen anion then displaces the halide on the adjacent carbon, closing the four-membered ring to form the 2-azetidinone. The stereochemical outcome is dependent on the configuration of the starting material. This strategy has been successfully employed in the synthesis of various azetidine (B1206935) derivatives, including alkyl 3-bromoazetidine-3-carboxylates, which are valuable building blocks for more complex molecules. researchgate.net

Table 2: Intramolecular Cyclization of Halogenated Precursors

Precursor Base Reaction Type Product Reference
Alkyl 2-(bromomethyl)acrylates (after amination/bromination) Base Intramolecular SN2 Alkyl 3-bromoazetidine-3-carboxylates researchgate.net

Ring Expansion and Contraction Strategies

Ring expansion of three-membered aziridine (B145994) rings offers a conceptually elegant pathway to the four-membered azetidinone system. A key method in this category is the transition-metal-catalyzed carbonylation of aziridines. In this process, a carbon monoxide (CO) molecule is inserted into one of the carbon-nitrogen bonds of the aziridine ring, resulting in the formation of a β-lactam.

This reaction is typically catalyzed by complexes of cobalt, rhodium, or palladium. The mechanism involves the oxidative addition of the catalyst into a C-N bond of the aziridine, followed by CO insertion and reductive elimination to yield the 2-azetidinone. The regioselectivity and stereospecificity of the carbonylation are crucial aspects of this transformation. Another approach involves the reaction of aziridines with ketenes, which can induce an electrophilic ring expansion, though this can sometimes lead to other heterocyclic systems like oxazolines depending on the substrates and conditions. nih.gov

Rearrangements of other Heterocyclic Precursors

The formation of the azetidin-2-one (B1220530) (β-lactam) ring system is not limited to cyclization reactions of linear precursors. Rearrangement of existing heterocyclic structures provides an alternative and powerful strategy. These methods often involve ring contraction or atom rearrangement to yield the strained four-membered lactam core.

Wolff Rearrangement: A notable example is the thermally promoted Wolff rearrangement of 3-diazotetramic acids. digitellinc.comacsgcipr.org This reaction proceeds through the generation of a β-lactam ketene intermediate, which can then be trapped by various nucleophiles. digitellinc.comnih.gov When chiral 5-monosubstituted diazotetramic acids are used, the rearrangement leads exclusively to trans-diastereomeric β-lactam products. digitellinc.com This method is versatile, allowing for the introduction of diverse functionalities at the 3-position by selecting different nucleophiles (amines, alcohols, thiols) to trap the ketene. digitellinc.comacsgcipr.org For instance, the thermolysis of various diazotetramic acids in the presence of nucleophiles like p-anisidine (B42471) or benzyl (B1604629) alcohol under microwave irradiation affords the corresponding 2-oxoazetidine-3-carboxylic acid amides and esters in moderate to high yields. beilstein-journals.org

PrecursorNucleophile (Nu-H)Rearrangement ProductDiastereoselectivityReference
Chiral 3-Diazotetramic acidR-NH2trans-2-oxoazetidine-3-carboxamideExclusive trans digitellinc.com
Chiral 3-Diazotetramic acidR-OHtrans-2-oxoazetidine-3-carboxylateExclusive trans digitellinc.com

Photochemical Rearrangements: Photochemistry offers unique pathways for synthesizing β-lactams from other heterocyclic systems. One such method is the photochemical decomposition of 4-diazopyrazolidine-3,5-diones. In the presence of nucleophiles, this reaction leads to a ring contraction, forming aza-β-lactams. acsgcipr.org Another innovative photochemical approach is the Zimmerman–O'Connell–Griffin (ZOG) rearrangement. This reaction, when applied to 1,2-dibenzoyl ethylenes in the presence of imines, can be used for the synthesis of substituted β-lactams. chemshuttle.comnih.gov The process involves the photoinduced generation of a ketene, which is then trapped by the imine in a [2+2] cycloaddition to form the azetidinone ring with high yield and excellent diastereoselectivity under mild, visible-light-mediated conditions. chemshuttle.com

Chemoenzymatic Synthesis of Chiral Azetidinone-2-carboxylates

The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry, and chemoenzymatic methods, which combine chemical synthesis with biological catalysis, are highly effective for achieving this. For chiral azetidinone-2-carboxylates, enzymatic kinetic resolution is a predominant strategy. beilstein-journals.org

This approach typically involves the use of a racemic mixture of a β-lactam precursor, often an ester. An enzyme, usually a lipase (B570770), selectively catalyzes the hydrolysis or transesterification of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. Lipases are particularly favored due to their stability in organic solvents, broad substrate tolerance, and high stereoselectivity without the need for cofactors.

Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is one of the most effective and widely used biocatalysts for these resolutions. aiche.orgmdpi.com It can be employed to resolve racemic esters by selectively acylating an alcohol with one ester enantiomer or by selectively hydrolyzing one enantiomer of the ester. This high selectivity allows for the production of the desired enantiomer, such as this compound, with very high enantiomeric excess (ee).

The table below summarizes representative enzymatic resolutions applicable to the synthesis of chiral β-lactam intermediates.

EnzymeReaction TypeSubstrateProduct(s)Key Finding
Candida antarctica Lipase B (CALB)Kinetic Resolution (Hydrolysis)Racemic β-lactam ester(R)-β-lactam acid + (S)-β-lactam esterHigh enantioselectivity for one enantiomer.
Candida antarctica Lipase B (CALB)Kinetic Resolution (Acylation)Racemic alcohol(R)-acylated alcohol + (S)-alcoholEfficient resolution of secondary alcohols.
Lipase from Pseudomonas cepaciaKinetic Resolution (Hydrolysis)Racemic β-lactam esterEnantiopure acid and esterEffective in aqueous/organic solvent mixtures.

Process Optimization and Scalability Considerations for this compound Production

Moving from a laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and sustainability.

Development of Efficient Reaction Conditions

For the large-scale synthesis of azetidinone intermediates, several factors must be optimized. The choice of solvents, catalysts, temperature, and pressure can dramatically impact yield, purity, and reaction time. For instance, in reactions generating ketenes for cycloaddition, precise temperature control is critical to prevent side reactions.

Continuous flow manufacturing, utilizing technologies like micro-packed bed reactors, offers significant advantages over traditional batch processing. acsgcipr.org This approach allows for better control over reaction parameters, enhances safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher throughput and equipment efficiency. digitellinc.com The synthesis of related azetidine intermediates, such as tert-Butyl 3-oxoazetidine-1-carboxylate, has been successfully scaled up using flow chemistry, demonstrating improvements in safety, process mass intensity (PMI), and cost. acsgcipr.org

Furthermore, optimizing downstream processes like product isolation and purification is essential. Crystallization is often a key step, and in some advanced processes like reactive crystallization, the synthesis and purification steps are integrated, which can significantly improve efficiency. For the synthesis of this compound, optimization would involve selecting appropriate solvents for extraction and crystallization to maximize yield and purity while minimizing waste.

Green Chemistry Principles in Azetidinone Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The 12 Principles of Green Chemistry provide a framework for designing more sustainable chemical processes.

In the context of azetidinone synthesis, key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions and cycloadditions are often highly atom-economical.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This includes using water or benign organic solvents and avoiding toxic reagents where possible.

Catalysis: Utilizing catalytic reagents, especially biocatalysts (enzymes), over stoichiometric ones. Enzymes operate under mild conditions (temperature and pH) and can be recycled, reducing waste and energy consumption. aiche.org

Process Mass Intensity (PMI): A key green metric that measures the total mass of materials (water, solvents, raw materials, reagents) used to produce a kilogram of the active pharmaceutical ingredient (API). A lower PMI indicates a greener process. Continuous manufacturing and recycling of solvents and unreacted materials are effective strategies to lower PMI in β-lactam production. digitellinc.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of biocatalysts and photochemical reactions mediated by visible light can contribute to this goal. chemshuttle.com

By integrating these principles, the industrial production of this compound can be made more sustainable, safer, and economically viable.

Chemical Reactivity and Transformations of the 4 Oxoazetidine 2 Carboxylate Core

Nucleophilic Ring-Opening Reactions of the β-Lactam Moiety

The inherent ring strain of the azetidin-2-one (B1220530) (β-lactam) ring makes it susceptible to cleavage by nucleophiles. This reactivity is fundamental to the mechanism of action of β-lactam antibiotics and is also harnessed for synthetic purposes to create valuable acyclic molecules.

The ring-opening of unsymmetrical azetidines can, in principle, occur at two positions: the N1-C2 bond or the N1-C4 bond. In the case of Ethyl (2R)-4-oxoazetidine-2-carboxylate, the regioselectivity of the nucleophilic attack is heavily influenced by the electronic effects of the substituents on the ring. The presence of an electron-withdrawing carboxylate group at the C2 position makes the N1-C2 bond particularly susceptible to cleavage. This is because the carboxylate group can stabilize the transition state or any potential anionic intermediate formed during the nucleophilic attack at the adjacent carbon atom magtech.com.cn.

Therefore, nucleophilic attack generally occurs at the C2 position, leading to the regioselective cleavage of the N1-C2 amide bond. The stereochemical outcome at the C2 chiral center is dependent on the specific reaction mechanism and conditions, but processes involving nucleophilic acyl substitution can proceed with retention of stereochemistry. Enzymatic hydrolysis, for instance, has been shown to be highly stereospecific rsc.org.

The nucleophilic ring-opening of the β-lactam core of this compound provides a direct route to linear β-amino acid derivatives. These compounds are of significant interest in medicinal chemistry, particularly for the synthesis of peptidomimetics and other biologically active molecules nih.gov. The cleavage of the N1-C2 bond by a nucleophile (Nu-H) results in the formation of a substituted β-alanine derivative.

For example:

Hydrolysis (using water or hydroxide) opens the ring to form a derivative of aspartic acid.

Alcoholysis (using an alcohol, R'OH) yields the corresponding β-amino diester.

Aminolysis (using an amine, R'NH₂) produces a β-amino acid amide derivative.

This transformation effectively converts a cyclic, constrained amino acid precursor into a flexible, linear β-amino acid structure, which can be a key step in the synthesis of more complex target molecules. β-amino acids are crucial components in numerous natural products and drugs due to their ability to induce stable secondary structures in peptides rsc.org.

Nucleophile (Nu-H)Reaction TypeResulting Linear Product Structure
H₂OHydrolysis(2R)-2-Aminobutanedioic acid 4-ethyl ester
R'OH (e.g., Methanol)Alcoholysis(2R)-Ethyl methyl 2-aminobutanedioate
R'NH₂ (e.g., Benzylamine)AminolysisEthyl (3R)-3-amino-4-(benzylamino)-4-oxobutanoate

Functional Group Interconversions at the Ethyl Ester

The ethyl ester at the C2 position offers a versatile handle for further synthetic modifications, allowing for the creation of a diverse library of derivatives from a single chiral precursor. These transformations can be performed while keeping the β-lactam ring intact, provided the reaction conditions are carefully controlled.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (2R)-4-oxoazetidine-2-carboxylic acid chemshuttle.comcymitquimica.com. This transformation is typically achieved through saponification using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF), followed by acidic workup. Acid-catalyzed hydrolysis is also possible but may risk cleaving the sensitive β-lactam ring. It has been noted that alkaline hydrolysis of such ethyl esters does not always result in high yields, potentially due to competing ring-opening reactions or decomposition of the product nih.gov. The resulting carboxylic acid is a key intermediate for synthesizing peptide-like structures and other derivatives via amide bond formation nih.gov.

ReagentTypical ConditionsProduct
LiOHTHF/H₂O, 0°C to room temp.(2R)-4-Oxoazetidine-2-carboxylic acid
NaOHEthanol/H₂O, room temp.(2R)-4-Oxoazetidine-2-carboxylic acid

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol masterorganicchemistry.com. This reaction allows for the synthesis of different esters (e.g., methyl, benzyl (B1604629), or tert-butyl esters) from the parent ethyl ester without proceeding through the carboxylic acid intermediate. The reaction can be catalyzed by acids, bases, or enzymes nih.govdntb.gov.ua.

Acid-catalyzed transesterification can be performed by heating the ethyl ester in an excess of the desired alcohol (e.g., methanol) with a catalytic amount of a strong acid like sulfuric acid masterorganicchemistry.com.

Base-catalyzed transesterification typically involves using an alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) in methanol) masterorganicchemistry.com.

Enzyme-catalyzed transesterification , using lipases, offers a milder and often more selective alternative, which is particularly useful for sensitive substrates nih.govbcrec.id. This method can be performed under neutral conditions, minimizing side reactions like ring-opening or racemization researchgate.net.

Beyond hydrolysis and transesterification, the ester group can be converted into other functional groups, significantly broadening the synthetic utility of the core molecule.

Amide Formation: The most common derivatization is the conversion to an amide. This can be achieved by:

Direct Aminolysis: Reacting the ethyl ester directly with an amine. This reaction is often slow and may require elevated temperatures or catalysis, but enzyme-catalyzed methods have been developed for direct aminolysis nih.govresearchgate.net.

Via the Carboxylic Acid: A more conventional and reliable two-step method involves first hydrolyzing the ester to the carboxylic acid, as described in 3.2.1. The resulting (2R)-4-oxoazetidine-2-carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC) thermofisher.com. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) before reaction with an amine rsc.orglibretexts.org. This approach has been used to couple the azetidinone core to other amino acids or peptides nih.gov.

Reduction to Alcohol: Although less common, the ester group can be selectively reduced to a primary alcohol, yielding ((2R)-4-oxoazetidin-2-yl)methanol. This requires a reducing agent that will not affect the amide bond of the β-lactam ring, such as sodium borohydride (B1222165) in specific conditions or lithium borohydride.

Reaction TypeReagentsProduct Functional Group
Amide Formation (via acid)1. LiOH, H₂O/THF; 2. R'R"NH, EDACAmide
Amide Formation (via acyl chloride)1. LiOH, H₂O/THF; 2. SOCl₂; 3. R'R"NHAmide
ReductionLiBH₄Primary Alcohol

Modifications at the Azetidinone Ring

The reactivity of the this compound core is characterized by several key sites amenable to chemical modification. These include the ketone group at the C4 position, the α-carbon to the carboxylate at C2, and the nitrogen atom at the N1 position. Strategic manipulation of these positions allows for the synthesis of a diverse array of complex molecules.

Reactions at the Ketone (C4) Position

The ketone at the C4 position of the azetidinone ring is a primary site for nucleophilic attack and reduction reactions. These transformations are crucial for introducing new functionalities and altering the stereochemistry at this position.

Reduction of the C4 ketone leads to the formation of the corresponding 4-hydroxyazetidine-2-carboxylate. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions employed. For instance, catalytic hydrogenation in the presence of palladium-carbon can be used to achieve this transformation. chemicalbook.com

Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, provide a means to convert the C4-keto group into an exocyclic double bond. This introduces a valuable synthetic handle for further functionalization, including cycloaddition reactions or further modifications of the double bond.

α-Alkylation and α-Derivatization at C2 (Adjacent to Carboxylate)

The C2 position, being adjacent to the electron-withdrawing carboxylate group, can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl or other functional groups. The stereoselectivity of these reactions is often controlled by the existing stereocenter at C2 and the nature of the base and electrophile used. nih.gov

Diastereoselective alkylation of chiral β-lactam esters has been demonstrated to be a powerful tool for the synthesis of non-proteinogenic amino acids and other complex chiral molecules. nih.govacs.org The formation of an N-borane complex of the azetidine (B1206935) derivative can facilitate highly diastereoselective α-alkylation. nih.gov For example, treatment of a diastereomerically pure borane (B79455) N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with LDA followed by an electrophile like benzyl bromide resulted in high diastereoselectivity. nih.gov

Table 1: Diastereoselective α-Alkylation of an N-Borane Complexed Azetidine-2-carbonitrile (B3153824) nih.gov

Electrophile Product Yield (%) Diastereomeric Ratio

Data synthesized from a study on a related azetidine-2-carbonitrile system.

Substitutions at the Nitrogen Atom (N1)

The nitrogen atom of the azetidinone ring is a nucleophilic center and can undergo a variety of substitution reactions. N-alkylation and N-arylation are common transformations that introduce diverse substituents, which can influence the biological activity and chemical properties of the resulting compounds. nih.govorganic-chemistry.org Palladium-catalyzed N-arylation has emerged as a valuable method for the synthesis of N-aryl-β-lactams. nih.gov Additionally, N-sulfenylation of azetidinones can be achieved through radical reactions, leading to compounds with interesting biological activities. cnr.it

Multi-Component Reactions Involving 4-Oxoazetidine-2-carbaldehydes

4-Oxoazetidine-2-carbaldehydes are versatile building blocks in organic synthesis due to their dual reactivity as protected α-amino aldehydes and masked β-amino acids. rsc.org This bifunctionality allows them to participate in a wide range of multi-component reactions, leading to the rapid construction of complex molecular architectures. rsc.orgencyclopedia.pub These reactions are highly valued for their efficiency and atom economy.

Aldol (B89426) Reactions

The aldehyde functionality at the C2 position readily participates in aldol reactions with enolates derived from ketones or other carbonyl compounds. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions form a new carbon-carbon bond and create a β-hydroxy carbonyl moiety. The stereochemical outcome of these reactions can often be controlled, providing access to diastereomerically enriched products. clockss.orgnih.gov Proline-catalyzed direct aldol reactions between enantiopure 4-oxoazetidine-2-carbaldehydes and unmodified ketones have been shown to proceed with good yields and diastereoselectivities. nih.gov The use of a chiral catalyst can influence the stereochemistry of the newly formed stereocenter.

Table 2: Proline-Catalyzed Aldol Reaction of a 4-Oxoazetidine-2-carbaldehyde with Acetone nih.gov

Catalyst Product Yield (%) Diastereomeric Ratio (syn:anti)
L-Proline γ-amino-β-hydroxy ketone 85 95:5

Data synthesized from a study on a related system.

Allylation Reactions

Allylation reactions of 4-oxoazetidine-2-carbaldehydes involve the addition of an allyl group from an organometallic reagent to the aldehyde carbonyl. nih.govacs.org This reaction is a powerful method for the formation of homoallylic alcohols, which are versatile synthetic intermediates. nih.gov The diastereoselectivity of the allylation can be influenced by the choice of the allylating agent and the Lewis acid or metal mediator used. nih.govacs.org For example, tin(IV) chloride-promoted addition of allyltrimethylsilane (B147118) has been shown to provide high diastereoselectivity. nih.govacs.org

Barbier-type reactions, where the organometallic reagent is generated in situ, are also effective for the allylation of these aldehydes. wikipedia.orgalfa-chemistry.com These reactions can often be carried out in aqueous media, offering a greener synthetic alternative. nih.gov

Table 3: Diastereoselectivity in the Allylation of a 4-Oxoazetidine-2-carbaldehyde nih.govacs.org

Allylating Agent Lewis Acid/Mediator Product Diastereomeric Excess (de %)
Allyltrimethylsilane Tin(IV) chloride syn-homoallylic alcohol 80-100
Allyltributylstannane Boron trifluoride-diethyl ether syn-homoallylic alcohol >90

Data synthesized from studies on related 4-oxoazetidine-2-carbaldehydes. nih.govacs.org

Other Multicomponent Cyclizations (e.g., Ugi-type)

The 4-oxoazetidine-2-carboxylate framework, possessing both a cyclic amine and a carboxylic acid derivative, is a unique bifunctional starting material. This structure makes it an intriguing, though not widely reported, candidate for multicomponent reactions (MCRs) like the Ugi reaction. The Ugi four-component reaction (Ugi-4CR) classically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. wikipedia.org While specific examples utilizing this compound as the carboxylic acid and/or amine component in a classical Ugi-4CR are not prevalent in the reviewed literature, the principles of MCRs have been extensively applied to the synthesis of β-lactam containing structures.

One of the most relevant applications of the Ugi reaction in this context is the use of β-amino acids as the bifunctional starting material, which leads to the formation of β-lactams. wikipedia.org In these reactions, the β-amino acid provides both the amine and the carboxylic acid functionalities. This approach relies on an acyl transfer during the Mumm rearrangement to form the four-membered β-lactam ring. wikipedia.org This strategy has been successfully employed in the liquid-phase combinatorial synthesis of various alicyclic β-lactams. researchgate.net

Furthermore, the versatility of the Ugi reaction has been demonstrated in the synthesis of complex hybrid molecules containing a β-lactam ring. For instance, a Ugi four-center, three-component reaction (Ugi 4C-3CR) involving isatin (B1672199) (as the carbonyl component), various amino acids, and isocyanides has been developed to produce libraries of oxindole-β-lactam and oxindole-γ-lactam hybrids. nih.govnih.gov In this case, β-alanine was used to construct the β-lactam ring fused to the oxindole (B195798) core. nih.gov This highlights the compatibility of the β-lactam motif with the conditions of Ugi-type reactions.

Beyond the classical Ugi reaction, other MCRs have been developed for the synthesis and functionalization of β-lactams. A notable example is a one-pot, three-component "click reaction" in water, which has been used for the stereo- and regioselective preparation of triazole-substituted trans-β-lactams from trans-4-acetoxy β-lactam, sodium azide, and various alkynes. tsijournals.com This demonstrates the potential for developing novel MCRs that can modify the 4-oxoazetidine-2-carboxylate core.

The following table summarizes selected examples of Ugi-type and other multicomponent reactions in the context of β-lactam synthesis, illustrating the potential reaction pathways for the 4-oxoazetidine-2-carboxylate core.

Reaction Type Components Product Key Feature Reference
Ugi 4C-3CRAlicyclic β-amino acids, Aldehydes, IsocyanidesAlicyclic β-lactamsUtilizes a bifunctional β-amino acid to form the β-lactam ring. researchgate.net
Ugi 4C-3CRIsatin, β-Alanine, IsocyanidesOxindole-β-lactam hybridsSynthesis of complex, fused heterocyclic systems containing a β-lactam. nih.gov
Ugi/Michael CascadeAmine, Aldehyde, Isocyanide, AcrylateFunctionalized β-lactamsA sequential Ugi reaction followed by an intramolecular Michael addition. rsc.org
Three-component "Click" Reaction4-Acetoxy β-lactam, Sodium azide, AlkyneTriazole-substituted β-lactamsPost-synthetic modification of a pre-formed β-lactam core via an MCR. tsijournals.com

Stereochemical Integrity and Epimerization Studies during Transformations

The stereochemical integrity of the C2 position of the this compound is of paramount importance, as the biological activity of many β-lactam compounds is highly dependent on their stereochemistry. researchgate.net The proton at the C2 position is adjacent to a carbonyl group, making it potentially susceptible to epimerization under certain reaction conditions, particularly in the presence of base.

While specific, detailed studies on the epimerization of this compound were not found in the reviewed literature, general principles of stereoselectivity in β-lactam chemistry and peptide synthesis can provide valuable insights. The epimerization of an amino acid residue typically proceeds through the formation of an enolate intermediate under basic conditions, which can then be protonated from either face, leading to racemization. mdpi.com

In the context of β-lactam synthesis, controlling the stereochemistry is a central theme. For example, in the Staudinger [2+2] ketene-imine cycloaddition, the stereochemical outcome (cis vs. trans) is influenced by the reaction conditions and the nature of the substituents on the ketene (B1206846) and the imine. researchgate.net Although this is a synthetic consideration rather than a post-synthetic transformation, it underscores the sensitivity of the stereocenters in the β-lactam ring.

Recent studies on the synthesis of substituted β-lactams have shown that high diastereoselectivity can be achieved. For instance, the thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles to form 2-oxoazetidine-3-carboxylic acid derivatives has been reported to yield exclusively trans-diastereomeric β-lactam products when starting from 5-monosubstituted diazotetramic acids. beilstein-journals.org The stereochemical assignment in such cases is often confirmed by NMR, where the vicinal coupling constants between the protons on the β-lactam ring are characteristic for the cis and trans isomers. beilstein-journals.org

The stability of the C2 stereocenter in (S)-4-oxoazetidine-2-carboxylic acid derivatives has been implicitly demonstrated in their use as peptidomimetics. nih.gov In these studies, the carboxylic acid is coupled with amino acid and oligopeptide esters, followed by deprotection steps. The retention of the desired stereochemistry is crucial for the intended biological activity.

The following table outlines factors that can influence the stereochemical integrity of the C2 position in this compound and related compounds during chemical transformations.

Factor Potential Impact on Stereochemical Integrity Rationale Reference
Base High risk of epimerizationAbstraction of the α-proton at C2 can lead to the formation of a planar enolate intermediate, resulting in racemization. mdpi.com
Temperature Increased risk of epimerization at elevated temperaturesHigher temperatures can provide the activation energy needed for enolization and subsequent epimerization.
Solvent Can influence the rate of epimerizationProtic solvents may participate in the protonation/deprotonation equilibrium of the enolate intermediate. mdpi.com
Reaction Type Varies depending on the mechanismReactions proceeding through nucleophilic attack at the carbonyl or other positions without involving the C2-H bond are less likely to cause epimerization. researchgate.netbeilstein-journals.org

Applications of Ethyl 2r 4 Oxoazetidine 2 Carboxylate As a Chiral Building Block

Synthesis of Chiral β-Amino Acids and Their Derivatives

The strained four-membered ring of 2-azetidinones is susceptible to nucleophilic ring-opening, a characteristic that has been widely exploited for the synthesis of β-amino acids and their derivatives. nih.gov The reaction of ethyl (2R)-4-oxoazetidine-2-carboxylate with various nucleophiles leads to the regioselective cleavage of the amide bond, yielding open-chain products that retain the original stereochemistry at the α-carbon (the former C2 of the ring).

This strategy is foundational for producing peptidomimetics and enzyme inhibitors. For instance, (S)-4-oxoazetidine-2-carboxylic acid can be coupled with amino acid esters to form β-lactam peptides. nih.gov The resulting dipeptide-like structures serve as valuable scaffolds in medicinal chemistry. The process allows for the creation of a library of derivatives by varying the nucleophile, as shown in the table below.

NucleophileResulting Derivative ClassSignificance
Alcohols (ROH)β-Amino acid estersPrecursors for further peptide coupling
Amines (RNH₂)β-Amino acid amidesCan mimic peptide bonds, enzyme inhibitors
Thiols (RSH)β-Amino acid thioestersReactive handles for further modification
Organometallic Reagentsβ-Amino ketonesBuilding blocks for other complex molecules

This controlled ring-opening provides a reliable and stereospecific route to non-proteinogenic β-amino acids, which are crucial components in the development of pharmaceuticals with enhanced stability and novel biological activities.

Construction of Complex Polycyclic and Heterocyclic Scaffolds

The rigid framework and multiple functionalization points of this compound make it an ideal starting point for building more elaborate molecular architectures, including fused, expanded, and rearranged heterocyclic systems.

The azetidinone ring is the core scaffold of numerous β-lactam antibiotics, such as penicillins and carbapenems, which feature a second ring fused to the four-membered lactam. beilstein-journals.org this compound serves as a key precursor for such bicyclic systems. The nitrogen atom of the lactam can be functionalized, and this new substituent can be elaborated to form a second ring. For example, alkylation or acylation at the N1 position introduces a side chain that can undergo intramolecular cyclization to form five- or six-membered rings fused to the original azetidinone core. These fused systems are of significant interest in the development of new antibiotics and β-lactamase inhibitors. nih.gov

Ring expansion of the azetidinone scaffold provides a synthetic route to five-membered lactams, or pyrrolidinones, which are prevalent in many natural products and pharmaceuticals. nih.gov Synthetic strategies to achieve this transformation from a 4-oxoazetidine-2-carboxylate precursor often involve cleavage of one of the ring bonds followed by the insertion of a carbon atom and subsequent recyclization. While various methods exist for synthesizing pyrrolidinones, utilizing a chiral azetidinone ensures the stereochemical integrity of the final product. rsc.org

More profound skeletal rearrangements of the azetidinone ring can lead to the formation of other important nitrogen-containing heterocycles. For instance, specific ring-opening and fragmentation-recombination pathways can transform the four-membered lactam into six-membered piperidine (B6355638) rings or five-membered aromatic pyrrole (B145914) systems. researchgate.netnih.gov These transformations leverage the reactivity of the β-lactam to generate linear, stereochemically defined intermediates that can be cyclized into new heterocyclic frameworks, significantly expanding the synthetic utility of the original chiral building block. nih.gov

Role in Divergent Total Synthesis Strategies for Complex Molecular Architectures

In the context of total synthesis, a divergent strategy allows for the creation of multiple complex target molecules from a single, common intermediate. This compound is an exemplary starting material for such approaches due to its combination of chirality and versatile functional groups.

The primary value of this compound in total synthesis is its role as a chiral pool starting material. The (2R) stereocenter is preserved through a variety of chemical transformations, allowing it to direct the stereochemical outcome of subsequent steps. By selectively manipulating the ester, the lactam nitrogen, and the carbonyl group, a chemist can generate a wide range of complex and stereochemically pure intermediates. arkat-usa.org These intermediates can then be channeled into different synthetic pathways to produce a family of related natural products or their analogues. This approach is highly efficient, as it avoids the need for de novo asymmetric synthesis for each target molecule, instead relying on the chirality embedded in the initial building block.

Synthesis of Scaffolds for Chemical Probe Development (excluding biological activity)

The development of novel chemical probes often relies on the availability of diverse and structurally unique molecular scaffolds. This compound and its derivatives are instrumental in the construction of such scaffolds, particularly those based on the azetidine (B1206935) framework. A notable strategy involves the synthesis and diversification of a densely functionalized azetidine ring system to generate a wide array of fused, bridged, and spirocyclic ring systems. These scaffolds provide a three-dimensional diversity that is crucial for exploring new chemical space in probe development.

The synthetic journey to these complex scaffolds often commences with the preparation of a key azetidine intermediate. This can be achieved from readily available chiral β-amino alcohols. For instance, N-allyl amino diols can be converted in a multi-step sequence to 2-cyano azetidines. This sequence typically involves N-alkylation with bromoacetonitrile, protection of a primary alcohol (e.g., as a trityl ether), and formation of a benzylic chloride, which then undergoes intramolecular cyclization upon treatment with a strong base like lithium hexamethyldisilylazide (LiHMDS) to yield the core azetidine scaffold.

Once the foundational azetidine structure is in place, it can be further elaborated to produce a variety of scaffolds suitable for chemical probe libraries. The diversification can be achieved through several synthetic transformations, including N-alkylation, ring-closing metathesis, and functional group manipulations. These transformations allow for the systematic modification of the core structure, leading to a collection of related yet structurally distinct molecules.

An example of this scaffold diversification is the synthesis of an azetidine-fused 8-membered ring. This is accomplished through N-alkylation of the azetidine nitrogen with an allyl group, followed by a ring-closing metathesis reaction. The resulting bicyclic olefin can be further modified, for instance, by reduction of the double bond, to introduce additional structural variations. The modular nature of this synthetic approach enables the generation of a library of scaffolds with varying ring sizes and stereochemistry, providing a rich source of molecular frameworks for the development of chemical probes.

Generation of Densely Functionalized Chiral Synthons

The inherent reactivity and stereochemistry of this compound make it an excellent starting point for the generation of densely functionalized chiral synthons. These synthons, in turn, are pivotal in the synthesis of complex target molecules. The azetidine ring can be strategically manipulated to introduce a variety of functional groups with high stereocontrol, leading to the formation of fused, bridged, and spirocyclic systems. nih.gov

A powerful approach to diversification involves leveraging the functional handles present in a strategically designed azetidine core. For example, an azetidine intermediate bearing an allyl group on the nitrogen and other functionalities can serve as a platform for a range of synthetic transformations.

Synthesis of Fused Ring Systems:

Fused bicyclic structures can be generated through intramolecular reactions. For instance, an azetidine with a pendant nucleophile and electrophile can undergo cyclization to form a fused ring system. The stereochemistry of the starting azetidine directs the stereochemical outcome of the cyclization, allowing for the synthesis of enantiomerically pure fused products.

Synthesis of Bridged Ring Systems:

Bridged scaffolds can be accessed through intramolecular cyclization reactions where the new ring is formed across the existing azetidine ring. This often involves the formation of a bond between the nitrogen atom (or a substituent on it) and one of the ring carbons.

Synthesis of Spirocyclic Ring Systems:

Spirocyclic systems, where two rings share a single carbon atom, can also be synthesized from azetidine-based synthons. One common strategy involves an intramolecular cyclization of a substituent at the C3 position of the azetidine ring. The resulting spirocyclic compounds possess a high degree of three-dimensionality, a desirable feature in modern medicinal chemistry and chemical biology.

The following table summarizes the synthesis of a variety of complex scaffolds from a common azetidine intermediate, showcasing the versatility of this chiral building block.

Scaffold TypeKey ReactionResulting Structure
Azetidine-fused 8-membered ringN-alkylation with allyl bromide followed by Ring-Closing MetathesisBicyclic system with an eight-membered ring fused to the azetidine
Fused Bicyclic LactamIntramolecular amidationA bicyclic system containing a lactam fused to the azetidine ring
Bridged Bicyclic AmineIntramolecular N-alkylationA bicyclic system with a nitrogen bridgehead
Spirocyclic OxazolidinoneIntramolecular cyclization of a C3-substituentA spirocyclic system with an oxazolidinone ring attached at C3 of the azetidine

These examples underscore the utility of this compound and its derivatives as foundational synthons for the construction of a diverse range of complex and densely functionalized chiral molecules. The ability to generate such a wide variety of scaffolds from a common precursor is a testament to the power of this chiral building block in modern organic synthesis.

Spectroscopic and Chromatographic Methods for Characterization of Synthetic Intermediates and Products

Advanced NMR Spectroscopy for Stereochemical Elucidation (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl (2R)-4-oxoazetidine-2-carboxylate. One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are utilized to confirm the connectivity and stereochemistry of the molecule.

Detailed analysis of the ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons in the azetidinone ring and the ethyl ester group. The diastereotopic protons on the C3 carbon of the β-lactam ring typically appear as distinct multiplets, and their coupling constants with the proton at the C2 chiral center provide initial insights into their relative stereochemistry.

Of particular importance for stereochemical elucidation is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. columbia.educhemicalbook.com This technique detects through-space interactions between protons that are in close proximity (typically within 5 Å), which is critical for determining the relative configuration of substituents on the azetidinone ring. columbia.edu For this compound, a key NOESY correlation would be expected between the proton at C2 and one of the protons at C3, which would help to confirm the cis or trans relationship, although the specific stereochemistry at C2 is designated as (R). The observation of NOE cross-peaks between protons on the same face of the β-lactam ring provides definitive evidence of their relative stereochemistry. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
ProtonChemical Shift (ppm)MultiplicityCarbonChemical Shift (ppm)
CH (C2)~4.2 - 4.4ddC=O (C4)~168 - 172
CH₂ (C3)~2.9 - 3.2mC=O (ester)~170 - 174
NH~6.0 - 7.0br sCH (C2)~55 - 60
CH₂ (ethyl)~4.1 - 4.3qCH₂ (C3)~40 - 45
CH₃ (ethyl)~1.2 - 1.4tCH₂ (ethyl)~60 - 65
CH₃ (ethyl)~13 - 15

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used for the confirmation of the molecular weight of this compound and for monitoring the progress of its synthesis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For β-lactam compounds, a characteristic fragmentation involves the cleavage of the four-membered ring. nih.gov This can lead to specific fragment ions that are indicative of the azetidinone core. The monitoring of the appearance of the molecular ion peak of the product and the disappearance of the starting materials' peaks allows for effective reaction tracking.

Table 2: Predicted Mass Spectrometry Data for Ethyl 4-oxoazetidine-2-carboxylate

Adductm/z (Predicted)
[M+H]⁺144.06552
[M+Na]⁺166.04746
[M+K]⁺182.02140
[M+NH₄]⁺161.09206

Data sourced from PubChem. uni.lu

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound is a chiral molecule, the assessment of its enantiomeric and, if applicable, diastereomeric purity is of utmost importance. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for this analysis. rsc.orgrsc.org

Chiral HPLC is widely used for the separation of enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including β-lactams. mdpi.com The selection of the appropriate mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. The enantiomeric excess (e.e.) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Chiral GC can also be employed for the analysis of volatile derivatives of the compound. gcms.cz Derivatization of the amine or carboxylic acid functionality may be necessary to improve the volatility and chromatographic behavior of the analyte. Cyclodextrin-based chiral stationary phases are commonly used in chiral GC for the separation of enantiomers. gcms.cz

Table 3: General Parameters for Chiral HPLC and GC Analysis

TechniqueTypical Chiral Stationary Phase (CSP)Typical Mobile/Carrier PhaseDetection
Chiral HPLCPolysaccharide-based (e.g., Chiralpak IA, Chiralcel OD)Hexane/Isopropanol, Ethanol/HeptaneUV-Vis
Chiral GCCyclodextrin-based (e.g., Chirasil-DEX CB)Helium, HydrogenFID, MS

X-ray Crystallography for Absolute Configuration Determination

While NMR and chiral chromatography can determine the relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. mdpi.com This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the molecule, including their absolute stereochemistry.

The absolute configuration is typically determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a critical value in the crystallographic refinement that confirms the absolute structure of the enantiopure crystal. A value close to zero for the correct enantiomer confirms the assignment.

For this compound, a successful X-ray crystallographic analysis would provide the bond lengths, bond angles, and torsional angles of the molecule, unequivocally confirming the (R) configuration at the C2 position. The crystal structure of the closely related (2S)-4-oxoazetidine-2-carboxylic acid has been reported, providing a reference for the expected molecular geometry and packing in the solid state. nih.gov

Table 4: Representative Crystallographic Data for (2S)-4-oxoazetidine-2-carboxylic acid

ParameterValue
CCDC Number618453
Empirical FormulaC₄H₅NO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.379(3)
b (Å)7.684(5)
c (Å)11.754(8)

Data sourced from the Cambridge Crystallographic Data Centre. nih.gov

Theoretical and Computational Investigations of Ethyl 2r 4 Oxoazetidine 2 Carboxylate Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of Ethyl (2R)-4-oxoazetidine-2-carboxylate. The reactivity of the β-lactam ring is a subject of intense study, primarily due to its central role in the biological activity of penicillin and cephalosporin (B10832234) antibiotics.

The key to the β-lactam's reactivity lies in its strained four-membered ring structure. frontiersin.org In a typical acyclic amide, the nitrogen atom's lone pair of electrons delocalizes into the carbonyl group, forming a stable, planar resonance structure. However, the geometric constraints of the azetidinone ring force the nitrogen atom into a more pyramidal geometry, which significantly hinders this resonance stabilization. frontiersin.org This lack of delocalization increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Computational models can precisely quantify this effect. Calculations on simple azetidinones reveal a higher carbonyl stretching frequency compared to less strained cyclic ketones or acyclic amides, which is indicative of a stronger, more isolated double bond character in the C=O group. nih.gov For instance, the calculated carbonyl stretching frequency for a simple azetidinone is around 1818 cm⁻¹, significantly higher than that of cyclopentanone (B42830) (1747 cm⁻¹) or cyclohexanone (B45756) (1717 cm⁻¹). nih.gov

Furthermore, analysis of the molecule's frontier molecular orbitals (FMOs) provides crucial information about its reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the carbonyl carbon of the β-lactam ring, confirming its role as the primary site for nucleophilic attack. The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and LUMO can be used to predict the feasibility and regioselectivity of various reactions.

Table 1: Representative Calculated Electronic Properties of a Model Azetidinone Ring

PropertyCalculated ValueImplication
Mulliken Charge on Carbonyl Carbon+0.55 to +0.65Highly electrophilic, susceptible to nucleophilic attack.
Mulliken Charge on Carbonyl Oxygen-0.50 to -0.60Site for electrophilic interaction/coordination.
LUMO Energy~ +0.05 HaLow-lying energy makes the molecule a good electron acceptor.
HOMO-LUMO Gap~ 0.25 HaIndicates high chemical reactivity.
Calculated C=O Vibrational Frequency~1818 cm⁻¹High frequency reflects significant ring strain and double bond character. nih.gov

Note: Values are representative and depend on the specific computational method and basis set used.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is essential for mapping the potential energy surfaces of reactions involving this compound. This allows for the identification of intermediates, transition states, and the calculation of activation energy barriers, providing a detailed mechanistic picture.

A primary reaction pathway for β-lactams is ring-opening via nucleophilic acyl substitution. The hydrolysis of the β-lactam ring, a key mechanism in both bacterial resistance (via β-lactamase enzymes) and chemical degradation, has been extensively modeled. acs.orgnih.gov Computational studies can trace the entire reaction coordinate, from the approach of a nucleophile (like a hydroxide (B78521) ion or a serine residue in an enzyme) to the formation of a tetrahedral intermediate, and finally to the cleavage of the N1-C2 amide bond. nih.gov

DFT calculations, such as those at the B3LYP level, have been used to determine the energy barriers for such reactions. nih.gov For example, a computational study on the reaction of azetidin-2-one (B1220530) with a molybdenum complex showed that substituents on the ring significantly alter the activation energy for N1-C2 bond cleavage. nih.gov The presence of an N-sulfonate group was found to lower the rate-determining energy barrier, facilitating the ring-opening process. nih.gov

Transition state theory is used to analyze the geometry and energy of the highest point along the reaction pathway. For the acylation of serine β-lactamases, computational models indicate an early transition state for the enzyme-catalyzed reaction compared to the corresponding alkaline hydrolysis, which has a late transition state. nih.gov This means that in the enzyme's active site, the transition state resembles the reactants more closely, highlighting the catalytic efficiency of the enzyme.

Table 2: Calculated Activation Energies for β-Lactam Ring Opening

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Reference Finding
Alkaline HydrolysisDFT (B3LYP)18 - 22Represents the intrinsic reactivity toward nucleophiles.
Enzyme-Catalyzed Hydrolysis (Acylation Step)QM/MM5 - 10Demonstrates catalytic stabilization of the transition state by the enzyme. acs.orgnih.gov
Mo-Complex Mediated N1-C2 CleavageDFT (B3LYP)26.1 - 38.0Shows the influence of substituents and reagents on the reaction barrier. nih.gov

Note: Values are illustrative of typical ranges found in computational literature.

Conformational Analysis of the Azetidinone Ring

The four-membered azetidinone ring is not perfectly planar. It undergoes a slight puckering, and the nature and magnitude of this puckering can influence the molecule's reactivity and biological interactions. Conformational analysis through computational methods can determine the most stable conformation of the ring and the energy barriers between different puckered forms.

The conformation of the azetidinone ring can be described by a puckering coordinate. For many monocyclic β-lactams, the potential energy surface for puckering is very shallow, indicating a high degree of flexibility. The presence of substituents, such as the ethyl carboxylate group at the C2 position, can create a preference for a specific puckered conformation to minimize steric interactions. Theoretical studies on bicyclic β-lactams have contrasted the "twisted amide" conformation typical of strained penicillin derivatives with the more "planar amide" geometry found in less constrained systems. researchgate.net this compound, being monocyclic, would be expected to have a relatively planar ring, though slight puckering is anticipated.

In addition to the ring itself, the orientation of the C2-substituent is also of conformational importance. Rotational barriers around the C2-C(carboxylate) bond can be calculated to identify the preferred spatial arrangement of the ester group relative to the β-lactam ring. This orientation can affect how the molecule docks into an enzyme's active site or interacts with other reagents.

Table 3: Puckering Parameters for a Model Azetidinone Ring

ParameterDescriptionTypical Calculated Value
Puckering Amplitude (q)The extent of out-of-plane deviation.0.05 - 0.15 Å
Phase Angle (φ)Describes the type of puckering (e.g., twist vs. envelope).Variable, depends on substituents.
Barrier to PlanarityThe energy required to flatten the ring.< 1.0 kcal/mol

Note: These parameters are derived from methods like Cremer-Pople analysis and illustrate the near-planar, flexible nature of the ring.

Prediction of Stereoselectivity in Cycloaddition and Other Transformations

One of the most significant applications of computational chemistry in this field is predicting the stereochemical outcome of reactions, particularly the [2+2] cycloaddition between a ketene (B1206846) and an imine (the Staudinger reaction) used to synthesize the β-lactam ring. wikipedia.orgmdpi.com The reaction creates two new stereocenters, and controlling their relative configuration (cis or trans) is crucial.

Computational models have shown that the stereoselectivity is determined by a competition between two pathways following the formation of a zwitterionic intermediate. acs.orgresearchgate.net

Direct Ring Closure: The intermediate can undergo a conrotatory electrocyclization to form the β-lactam.

Isomerization: The intermediate can isomerize around the C-N bond, followed by ring closure.

The relative energy barriers of these competing steps dictate the final cis/trans ratio of the product. DFT calculations are used to locate the transition states for both direct closure and isomerization-closure pathways. The stereochemical outcome is highly sensitive to the electronic properties of the substituents on both the ketene and the imine. acs.orgnih.gov

For the synthesis of this compound, the ketene precursor would possess an ethoxycarbonyl group. Computational studies have established general rules:

Electron-donating groups on the ketene tend to accelerate direct ring closure, favoring the cis-β-lactam. acs.orgresearchgate.net

Electron-withdrawing groups on the ketene often slow the ring closure, allowing for isomerization and leading to the trans-β-lactam. wikipedia.orgacs.orgresearchgate.net

By modeling the specific reactants used to synthesize this compound, the preferred reaction pathway and the resulting stereochemistry can be predicted. These predictions can guide the choice of reactants and reaction conditions to optimize the synthesis of the desired stereoisomer. nih.gov Beyond synthesis, computational methods can also predict the diastereoselectivity of reactions involving the existing chiral center, such as in Diels-Alder cycloadditions where the azetidinone acts as a building block. acs.org

Future Research Directions in Ethyl 2r 4 Oxoazetidine 2 Carboxylate Chemistry

Development of Novel and More Sustainable Synthetic Routes

The synthesis of 2-azetidinones, including Ethyl (2R)-4-oxoazetidine-2-carboxylate, has traditionally relied on well-established methods like the Staudinger ketene-imine cycloaddition. mdpi.com However, there is a growing need to develop synthetic protocols that are more efficient, safer, and environmentally benign, aligning with the principles of green chemistry.

Future efforts will likely focus on:

Microwave-Assisted Synthesis : This technique has been shown to accelerate reaction rates, improve yields, and reduce the use of solvents in the synthesis of other 2-azetidinone derivatives. derpharmachemica.com Applying microwave irradiation to the synthesis of this compound could lead to more rapid and efficient production.

Alternative Reaction Media : Research into replacing traditional, often hazardous, organic solvents with greener alternatives is crucial. The use of solvents like ethyl acetate, which has a better environmental profile, is being explored for other chemical processes and could be adapted for β-lactam synthesis. rsc.org

Novel Cyclization Strategies : Exploring alternative pathways to the β-lactam ring, such as the thermally promoted Wolff rearrangement of diazotetramic acids, could provide new avenues to the azetidinone core. nih.govbeilstein-journals.org These methods may offer different substrate scopes and stereochemical outcomes compared to traditional cycloadditions.

Table 1: Comparison of Synthetic Methodologies for Azetidinone Synthesis
MethodologyTraditional Approach (e.g., Staudinger Synthesis)Future Sustainable Approach
Energy SourceConventional heating (oil bath, heating mantle)Microwave irradiation, ultrasound
SolventsChlorinated solvents (e.g., Dichloromethane), DMFGreener solvents (e.g., Ethyl acetate), solvent-free conditions
Reaction TimeHours to daysMinutes to hours
Key AdvantagesWell-established, broad substrate scopeIncreased efficiency, reduced waste, improved safety profile

Exploration of New Catalytic Asymmetric Methods

The biological activity of molecules derived from this compound is critically dependent on its stereochemistry. Therefore, the development of efficient methods to control the absolute configuration at the C2 position is paramount. While syntheses of related chiral compounds like azetidine-2-carboxylic acid have been developed using chiral auxiliaries, future research will gravitate towards more efficient catalytic asymmetric methods. nih.gov

Key research areas include:

Chiral Catalysis : Designing new chiral catalysts (e.g., transition metal complexes or organocatalysts) for the [2+2] cycloaddition of ketenes with imines remains a primary goal. Such catalysts could provide high enantioselectivity, reducing the need for chiral auxiliaries or resolution steps.

Enzymatic Processes : Biocatalysis offers a highly selective and sustainable alternative for producing chiral compounds. Investigating enzymes that can catalyze the formation of the β-lactam ring with high stereospecificity could revolutionize the synthesis of this building block.

Expansion of its Synthetic Utility for Untapped Molecular Scaffolds

This compound is a valuable synthetic intermediate, often used for the synthesis of β-amino acids and other nitrogen-containing heterocycles. mdpi.com However, its full potential as a building block for diverse and novel molecular structures remains to be unlocked. Future work should aim to leverage its unique structural features—the strained ring, chirality, and orthogonal functional groups (ester and ketone)—to access previously untapped molecular scaffolds. mdpi.com

Potential avenues for exploration include:

Ring-Opening Reactions : Selective cleavage of the β-lactam ring can provide access to linear precursors with defined stereochemistry, which can be used to synthesize complex acyclic molecules or be re-cyclized into different heterocyclic systems.

Derivatization at C3 and C4 : The positions adjacent to the carbonyl group (C3) and the ketone itself (C4) are ripe for functionalization. Developing methodologies to selectively introduce substituents at these positions would dramatically increase the structural diversity of accessible molecules.

Scaffold for Peptidomimetics : The rigid azetidinone ring can serve as a constrained scaffold to mimic peptide turns, a common structural motif in proteins. Incorporating this unit into peptide chains could lead to new therapeutics with enhanced stability and bioactivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. researchgate.netnih.gov This technology is particularly well-suited for reactions involving hazardous intermediates (like ketenes) or requiring precise temperature control, both of which are relevant to β-lactam synthesis. mdpi.com

Future research in this area will focus on:

Continuous Flow Synthesis : Developing a continuous flow process for the synthesis of this compound would enable safer, more efficient, and scalable production. unimi.it This would involve optimizing reaction parameters such as residence time, temperature, and reagent stoichiometry in a microreactor setup.

Automated Derivatization : Integrating flow synthesis with automated platforms would allow for the rapid generation of libraries of derivatives from the parent β-lactam. By flowing the output of the initial synthesis into subsequent reactors for further functionalization, researchers can quickly explore a wide chemical space for applications in drug discovery.

Table 2: Advantages of Flow Chemistry for Azetidinone Synthesis
ParameterBenefit of Flow Chemistry
SafetySmall reaction volumes minimize risks associated with hazardous reagents or exothermic reactions.
Heat TransferHigh surface-area-to-volume ratio allows for precise and rapid temperature control. researchgate.net
MixingEfficient mixing leads to improved reaction rates and product consistency.
ScalabilityProduction can be scaled up by running the system for longer periods ("numbering-up") without re-optimizing the process.
AutomationEasily integrated with automated pumps, purification units, and analytical tools for high-throughput synthesis and optimization.

Advanced Spectroscopic Studies for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for process optimization and the rational design of new reactions. Advanced spectroscopic techniques can provide invaluable, real-time insights into these processes.

Future studies could employ:

In-situ Spectroscopy : Techniques such as in-situ IR and NMR spectroscopy can be used to monitor reaction progress, identify transient intermediates, and determine reaction kinetics. This data is crucial for understanding the complex mechanism of reactions like the Staudinger cycloaddition. acs.org

Circular Dichroism (CD) Spectroscopy : This technique is sensitive to the chiral environment of molecules and can be used to study the conformation of the β-lactam ring and its interactions with other chiral molecules or catalysts. researchgate.net

Fluorescence and UV-Vis Spectroscopy : These methods are particularly useful for studying the interaction of β-lactam-containing molecules with biological targets, such as enzymes. nih.gov Understanding these interactions at a molecular level is key to designing new enzyme inhibitors.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile chiral building block, paving the way for innovations in organic synthesis, medicinal chemistry, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (2R)-4-oxoazetidine-2-carboxylate, and what key parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes with precise stereochemical control. For example, analogous azetidine derivatives are synthesized via cyclization reactions using catalysts like palladium on carbon (for reductions) or acid/base-mediated ring closure . Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) for solubility and reactivity.
  • Catalysts : Use of chiral auxiliaries or enzymes to retain the (2R) configuration.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm the azetidine ring structure and ester group .
  • IR : Identification of carbonyl (C=O) and amine (N–H) stretches .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT address contradictions in stereochemical or reactivity data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP functional with gradient corrections) predict electronic properties, reaction pathways, and stereoelectronic effects . For example:

  • Stereochemical Analysis : Compare computed vs. experimental NMR coupling constants to validate the (2R) configuration.
  • Reactivity Contradictions : Simulate transition states to explain unexpected regioselectivity in nucleophilic additions .
    • Data Reconciliation : Use DFT-derived Fukui indices to prioritize reactive sites and align experimental results with theoretical models .

Q. What experimental strategies can elucidate the mechanistic role of this compound in enzyme inhibition or catalysis?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying pH, temperature, and substrate concentrations to identify rate-limiting steps.
  • Molecular Docking : Tools like AutoDock or GROMACS simulate binding interactions with target enzymes (e.g., proteases or kinases) .
  • Isotopic Labeling : 18^{18}O or 13^{13}C tracing to track carbonyl group participation in catalytic cycles .

Q. How can researchers resolve discrepancies in reported biological activity data for azetidine derivatives like this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC50_{50} protocols).
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying ester groups or ring substituents) to isolate pharmacophoric features .
  • In Silico ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity confounders .

Methodological Considerations Table

Research Aspect Key Techniques References
Stereochemical SynthesisChiral catalysts, X-ray crystallography
Reactivity AnalysisDFT, kinetic isotope effects
Biological MechanismMolecular docking, isotopic labeling
Data Contradiction ResolutionMeta-analysis, SAR studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.